2-Mercapto-benzothiazole-6-carboxylic acid
Overview
Description
2-Mercapto-benzothiazole-6-carboxylic acid is an organosulfur compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a carboxylic acid group at the 6th position and a mercapto group at the 2nd position. It is known for its significant biological and industrial applications, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercapto-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminothiophenol with carbon disulfide, followed by cyclization and subsequent carboxylation. One common method includes:
Reaction of 2-aminothiophenol with carbon disulfide: This step forms 2-mercaptobenzothiazole.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and the use of catalysts to enhance yield and efficiency. The process may involve:
High-temperature reaction: Aniline and carbon disulfide are reacted in the presence of sulfur.
Catalysis: Catalysts such as Raney nickel may be used to facilitate the reaction and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Disulfides: Formed from the oxidation of the mercapto group.
Thiols: Resulting from the reduction of the compound.
Substituted Benzothiazoles: Products of electrophilic substitution reactions.
Scientific Research Applications
2-Mercapto-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized as a corrosion inhibitor and in the production of self-healing coatings.
Mechanism of Action
The mechanism of action of 2-mercapto-benzothiazole-6-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90.
Pathways Involved: The compound can inhibit enzyme activity, leading to the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Mercapto-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives:
Similar Compounds: 2-aminobenzothiazole, 2-mercaptobenzothiazole, and benzothiazole-2-carboxylic acid.
Uniqueness: The presence of both mercapto and carboxylic acid groups in this compound provides unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzothiazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZGGNOKWQKDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354571 | |
Record name | 2-Mercapto-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84092-99-9 | |
Record name | 2-Mercapto-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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